1-Chloro-6-methylnaphthalen-2-ol

Catalog No.
S12355802
CAS No.
M.F
C11H9ClO
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-6-methylnaphthalen-2-ol

Product Name

1-Chloro-6-methylnaphthalen-2-ol

IUPAC Name

1-chloro-6-methylnaphthalen-2-ol

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C11H9ClO/c1-7-2-4-9-8(6-7)3-5-10(13)11(9)12/h2-6,13H,1H3

InChI Key

ZPCHGXQWVBFLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)Cl

1-Chloro-6-methylnaphthalen-2-ol is an organic compound characterized by the presence of a chlorine atom and a hydroxyl group attached to a naphthalene ring. Its molecular formula is C_{11}H_{9}ClO, and it features a chloro substituent at the first position and a hydroxyl group at the second position of the naphthalene structure, with a methyl group at the sixth position. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The chlorine atom can be reduced, yielding 6-methylnaphthalen-2-ol. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
  • Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium amide or thiourea under basic conditions.

The general reaction for chlorination can be represented as:

6 Methylnaphthalen 2 ol+SOCl21 Chloro 6 methylnaphthalen 2 ol+SO2+HCl\text{6 Methylnaphthalen 2 ol}+\text{SOCl}_2\rightarrow \text{1 Chloro 6 methylnaphthalen 2 ol}+\text{SO}_2+\text{HCl}

Research into the biological activity of 1-Chloro-6-methylnaphthalen-2-ol indicates potential interactions with various biological targets. The compound may exhibit antimicrobial and anticancer properties, although specific mechanisms of action remain subjects of ongoing investigation. Its reactivity, influenced by the chlorine and hydroxyl groups, suggests that it may interact with enzymes or receptors, leading to diverse biological effects.

The synthesis of 1-Chloro-6-methylnaphthalen-2-ol typically involves the chlorination of 6-methylnaphthalen-2-ol using thionyl chloride as a chlorinating agent under reflux conditions. Other methods may include large-scale industrial chlorination processes optimized for yield and purity. Key steps in the synthesis include:

  • Chlorination: Reacting 6-methylnaphthalen-2-ol with thionyl chloride.
  • Purification: Isolating the product through distillation or recrystallization.

1-Chloro-6-methylnaphthalen-2-ol has several applications across various fields:

  • Chemical Synthesis: Serves as an intermediate in the production of more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic properties and interactions with biological systems.
  • Industrial Uses: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Studies examining the interactions of 1-Chloro-6-methylnaphthalen-2-ol focus on its binding affinity to specific enzymes and receptors. The presence of both a chlorine atom and a hydroxyl group enhances its reactivity, potentially influencing its biological effects. Understanding these interactions is crucial for elucidating its pharmacological potential.

Several compounds share structural similarities with 1-Chloro-6-methylnaphthalen-2-ol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-Chloro-6-methoxynaphthalen-2-olMethoxy group instead of hydroxylAltered electronic properties due to methoxy group
6-Chloro-1-methylnaphthalen-2-olDifferent positioning of chlorine and methyl groupsChanges in reactivity patterns
1-Bromo-6-methylnaphthalen-2-olBromine atom instead of chlorineGenerally higher reactivity due to bromine

Uniqueness

1-Chloro-6-methylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. Its potential applications in medicinal chemistry and industrial processes highlight its significance in organic synthesis and biological research.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.0341926 g/mol

Monoisotopic Mass

192.0341926 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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